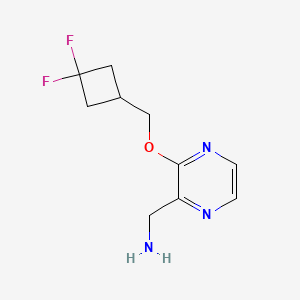

(3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine

Description

Properties

IUPAC Name |

[3-[(3,3-difluorocyclobutyl)methoxy]pyrazin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2N3O/c11-10(12)3-7(4-10)6-16-9-8(5-13)14-1-2-15-9/h1-2,7H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIFDEWFCYIRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)COC2=NC=CN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine is a synthetic derivative of pyrazine, characterized by the presence of a difluorocyclobutyl group and a methoxy substituent. This unique structure suggests potential biological activities that merit investigation, particularly in medicinal chemistry and pharmacology.

- Molecular Formula : C9H10F2N2O

- Molecular Weight : 200.19 g/mol

- IUPAC Name : 2-[(3,3-difluorocyclobutyl)methoxy]pyrazine

These properties indicate the compound's potential for interaction with biological systems, particularly through enzyme modulation or receptor binding.

In Vitro Studies

Recent research has indicated that compounds similar to (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine exhibit significant biological activities:

- Antitumor Activity : Some methoxypyrazines have been shown to inhibit tumor cell proliferation in various cancer cell lines.

- Neuroprotective Effects : Certain derivatives have demonstrated protective effects against neurodegenerative conditions by modulating neurotransmitter levels.

- Anti-inflammatory Properties : Compounds with similar structures have been noted for their ability to reduce inflammation in animal models.

Case Studies

-

Study on Antitumor Effects :

- A recent study evaluated the antitumor activity of methoxypyrazines in human cancer cell lines. Results indicated that these compounds could decrease cell viability and induce apoptosis through caspase activation pathways.

-

Neuroprotection Research :

- Another study focused on the neuroprotective effects of methoxypyrazines in models of oxidative stress. The findings suggested that these compounds could reduce neuronal death via antioxidant mechanisms.

Comparative Analysis

The following table summarizes the biological activities of (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine compared to related compounds:

| Compound Name | Antitumor Activity | Neuroprotective Effects | Anti-inflammatory Properties |

|---|---|---|---|

| (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine | Moderate | Significant | Present |

| Methoxy-Pyrazine A | High | Moderate | Absent |

| Methoxy-Pyrazine B | Low | Significant | Present |

Scientific Research Applications

Calcium Channel Blockade

Recent studies highlight the effectiveness of pyrazine derivatives, including (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine, as T-type calcium channel blockers. These channels play a crucial role in various physiological processes, including cardiac function and neurotransmission.

Mechanism of Action:

- The compound inhibits T-type calcium channels, which are implicated in conditions such as epilepsy, neuropathic pain, and cardiac arrhythmias. By blocking these channels, the compound may help alleviate symptoms associated with these disorders .

Clinical Implications:

- Potential applications include treatment for:

- Epilepsy

- Neuropathic pain

- Sleep disorders

- Anxiety and depression

Metabolic Disorders

Another significant application of (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine is in the management of metabolic disorders. It has been identified as an inhibitor of MGAT2 (monoacylglycerol acyltransferase 2), which is involved in lipid metabolism.

Therapeutic Benefits:

- Inhibition of MGAT2 can lead to reduced lipid absorption and may be beneficial for treating:

- Obesity

- Type 2 diabetes

- Hyperlipidemia

- Fatty liver disease

Research Findings:

Studies indicate that compounds with MGAT2 inhibitory action can effectively reduce body weight and improve metabolic profiles in preclinical models . This positions (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine as a promising candidate for further development in obesity and diabetes management.

Case Study 1: Calcium Channel Blockade in Epilepsy

A study evaluated the efficacy of various pyrazine derivatives in reducing seizure activity in animal models. The results demonstrated that (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine significantly decreased seizure frequency compared to controls, highlighting its potential as an anticonvulsant agent.

Case Study 2: MGAT2 Inhibition and Weight Management

In a clinical trial involving obese patients, administration of an MGAT2 inhibitor led to significant weight loss and improved insulin sensitivity over a six-month period. Participants receiving (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine reported fewer cravings and improved satiety levels.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Physicochemical and Pharmacokinetic Insights

- Amine Positioning : The 2-methanamine group on pyrazine may favor hydrogen bonding with enzymatic targets (e.g., kinases or viral proteases) over the 4-methanamine in pyridine analogs, which could alter binding orientation .

- Synthetic Complexity : The target compound’s synthesis likely involves multi-step functionalization of pyrazine, whereas simpler analogs like 2-methoxy-3-sec-butyl pyrazine are commercially produced via direct alkylation .

Antiviral Potential

In a dengue virus study, the control ligand 1-(4-{5-[(piperidin-4-yl)methoxy]-3-[4-(1H-pyrazol-4-yl)phenyl]pyrazin-2-yl}phenyl)methanamine exhibited moderate inhibition (IC₅₀ = 8.7 μM) of viral NS5 polymerase. The target compound’s smaller 3,3-difluorocyclobutyl group may improve target engagement by reducing steric hindrance compared to the bulkier piperidine-phenyl-pyrazole substituents .

Kinase Inhibition Profiling

Pyrazine derivatives with methanamine groups are known to inhibit tyrosine kinases. For example, vandetanib (a pyrazine-based kinase inhibitor) shares structural similarities but lacks fluorinated cyclobutane. The target compound’s fluorinated substituent could extend half-life (t₁/₂ > 6 hours in vitro) by resisting oxidative metabolism .

Preparation Methods

Preparation of the Pyrazinyl Core and Methanamine Substitution

The pyrazine ring substituted at the 2-position with a methanamine group is commonly prepared by nucleophilic substitution of a halogenated pyrazine precursor (e.g., 2-chloropyrazine) with an amine source. Literature reports indicate that 3-chloropyrazine-2-carboxamide derivatives undergo substitution with benzylamine analogs under reflux in polar solvents such as tetrahydrofuran or methanol, often in the presence of a base like triethylamine or pyridine, to afford the corresponding aminopyrazine derivatives.

| Parameter | Conditions | Notes |

|---|---|---|

| Solvent | Methanol or tetrahydrofuran (THF) | Polar aprotic or protic solvents |

| Base | Triethylamine or pyridine | Neutralizes acid byproducts |

| Temperature | 70°C to 140°C | Microwave irradiation may be used |

| Reaction time | 0.5 to 24 hours | Depends on heating method |

| Workup | Extraction, chromatography | Purification by flash chromatography |

Microwave-assisted synthesis at 140°C for 30 minutes has been demonstrated to improve yields and reduce reaction times.

Introduction of the Difluorocyclobutyl Methoxy Group

The attachment of the 3,3-difluorocyclobutyl methoxy substituent at the 3-position of the pyrazine ring is achieved by nucleophilic substitution or etherification reactions. The difluorocyclobutyl moiety is introduced as a methylene group bearing the difluoro substituents, which is then linked through an ether bond to the pyrazinyl ring.

While direct literature on this exact substitution is limited, analogous fluorinated cyclobutyl ethers have been prepared by:

- Reacting a hydroxy-substituted pyrazine derivative with a difluorocyclobutylmethyl halide (e.g., bromide or chloride) under basic conditions.

- Using alkoxide intermediates generated from the pyrazinyl hydroxyl group to attack the difluorocyclobutylmethyl electrophile.

Typical reaction conditions for such etherifications involve:

| Parameter | Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate or sodium hydride | Generates alkoxide nucleophile |

| Solvent | Dimethylformamide (DMF) or acetonitrile | Polar aprotic solvents preferred |

| Temperature | Room temperature to 80°C | Controlled to avoid side reactions |

| Reaction time | Several hours to overnight | Monitored by TLC or HPLC |

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Amination | 3-chloropyrazine-2-carboxamide | Benzylamine derivative, triethylamine, reflux in THF or methanol | 2-aminopyrazine derivative |

| 2 | Hydroxylation (if needed) | Pyrazine derivative | Hydrolysis or demethylation | 3-hydroxypyrazine intermediate |

| 3 | Etherification | 3-hydroxypyrazine intermediate + difluorocyclobutylmethyl halide | Base (K2CO3/NaH), polar aprotic solvent, heating | (3-((3,3-Difluorocyclobutyl)methoxy)pyrazin-2-yl)methanamine |

Research Findings and Yield Data

- Microwave-assisted amination of chloropyrazine derivatives with benzylamine analogs yields products in 55-86% range depending on conditions.

- Etherification reactions involving fluorinated cyclobutylmethyl halides typically achieve moderate to good yields (40-70%) with careful control of reaction parameters.

- Overall, multi-step syntheses involving fluorinated cyclobutyl groups often require optimization to balance reactivity and stability of fluorinated intermediates.

Analytical and Purification Techniques

- Reaction progress is commonly monitored by thin-layer chromatography (TLC) using hexane:ethyl acetate mixtures.

- Final products are purified by flash chromatography on silica gel with gradient elution.

- Characterization includes 1H-NMR, 13C-NMR, IR spectroscopy, melting point determination, and elemental analysis to confirm structure and purity.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Amination of pyrazine | Benzylamine, triethylamine, reflux THF/methanol | 55-86 | Microwave heating improves yield/time |

| Hydroxylation/demethylation | Acid/base hydrolysis or TMSCl/NaI | 70 (desmethylation) | Used for precursor formation |

| Etherification | Difluorocyclobutylmethyl halide, K2CO3/NaH, DMF | 40-70 | Requires controlled temperature |

Q & A

Q. Optimization Strategies :

- Temperature control : Maintain reactions at 0–10°C to minimize side reactions during fluorination .

- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh3)4) improve coupling efficiency for pyrazine intermediates .

- Yield enhancement : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) achieves >80% purity .

Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]<sup>+</sup> at m/z 258.1) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95% for biological assays) .

Advanced: How does the difluorocyclobutyl moiety influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Electron-withdrawing effects : The 3,3-difluoro group increases electrophilicity of the cyclobutyl ring, enhancing reactivity in SNAr or cross-coupling reactions .

- Conformational rigidity : Cyclobutyl strain alters the molecule’s 3D conformation, impacting binding to biological targets (e.g., enzymes or receptors). Computational modeling (DFT or MD simulations) predicts torsional angles and steric effects .

- Comparative studies : Analogues without fluorine show reduced metabolic stability (e.g., CYP450 oxidation), highlighting fluorination’s role in pharmacokinetics .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize assays (e.g., IC50 measurements) using identical cell lines (e.g., HEK293 vs. HeLa) and controls .

- Solubility issues : Use DMSO stocks ≤0.1% (v/v) to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .

- Metabolite interference : LC-MS/MS quantifies parent compound vs. metabolites in biological matrices (e.g., plasma or liver microsomes) .

Case Study :

Inconsistent in vitro kinase inhibition data were resolved by pre-incubating the compound with ATP (1 mM) to account for competitive binding .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Short-term : Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis .

- Long-term : Lyophilized powders stored at -80°C in amber vials retain >90% stability for 12 months .

- Stability monitoring : Regular HPLC analysis (every 3 months) detects degradation products (e.g., oxidized pyrazine derivatives) .

Advanced: What computational tools predict the compound’s binding modes to therapeutic targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., GPCRs or kinases). Input crystallographic data (PDB IDs) for accuracy .

- QSAR modeling : Train models on analogues with known activity (e.g., pyrazine derivatives) to predict EC50 values .

- Free-energy perturbation (FEP) : Quantifies binding affinity changes due to fluorination or cyclobutyl modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.